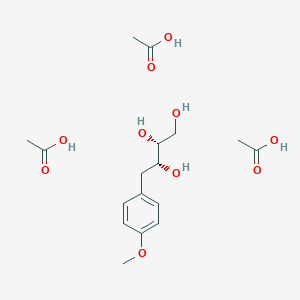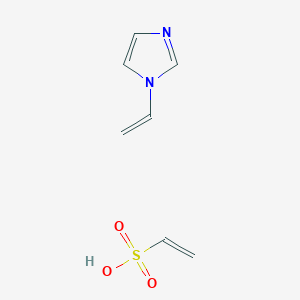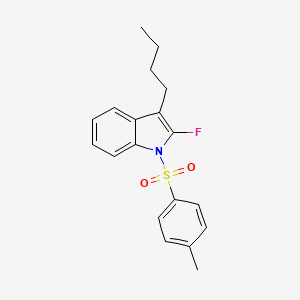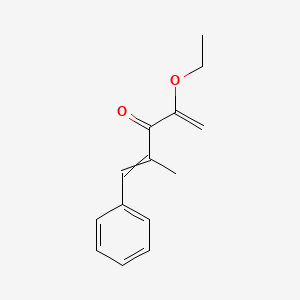
1-Butyl-5-(chloromethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-5-(chloromethyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a butyl group and a chloromethyl group attached to the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications.
Métodos De Preparación
The synthesis of 1-Butyl-5-(chloromethyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-butylpyrrolidin-2-one with chloromethylating agents under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as dichloromethane, to facilitate the chloromethylation process. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
1-Butyl-5-(chloromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, where the pyrrolidinone ring or the butyl group is oxidized to form corresponding oxidized products.
Reduction Reactions: Reduction of the pyrrolidinone ring can lead to the formation of pyrrolidine derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Butyl-5-(chloromethyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties. Pyrrolidinone derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory activities.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Butyl-5-(chloromethyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidinone ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
1-Butyl-5-(chloromethyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
1-Benzyl-4-(chloromethyl)pyrrolidin-2-one: This compound has a benzyl group instead of a butyl group, which can influence its biological activity and chemical reactivity.
Pyrrolidin-2-one: The parent compound without any substituents, which serves as a basic scaffold for the synthesis of various derivatives.
1-Butylpyrrolidin-2-one:
The uniqueness of this compound lies in the presence of both the butyl and chloromethyl groups, which provide specific chemical properties and potential for diverse applications.
Propiedades
Número CAS |
647027-84-7 |
|---|---|
Fórmula molecular |
C9H16ClNO |
Peso molecular |
189.68 g/mol |
Nombre IUPAC |
1-butyl-5-(chloromethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H16ClNO/c1-2-3-6-11-8(7-10)4-5-9(11)12/h8H,2-7H2,1H3 |
Clave InChI |
XHFZGFGUWDJHIT-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(CCC1=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl-](/img/structure/B12582402.png)

![5,9-Methanoimidazo[1,5-D][1,4]oxazepine](/img/structure/B12582410.png)


![4-(tert-Butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B12582438.png)
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12582450.png)


![1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine](/img/structure/B12582471.png)
![Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-](/img/structure/B12582476.png)

